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Compound of Interest

Compound Name: 2,3-Dichloro-4-fluoroaniline

Cat. No.: B1323061

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern
medicinal chemistry, renowned for its ability to modulate key pharmacological properties.
Among the simplest fluorinated building blocks are the fluoroaniline isomers: 2-fluoroaniline
(ortho), 3-fluoroaniline (meta), and 4-fluoroaniline (para). The position of the single fluorine
atom on the aniline ring can profoundly influence a molecule's physicochemical characteristics,
metabolic stability, and interaction with biological targets. This guide provides a comparative
analysis of these three isomers, supported by experimental data, to inform rational drug design.

Physicochemical Properties: A Quantitative
Comparison

The electronic and lipophilic properties of the fluoroaniline isomers are critical determinants of
their behavior in biological systems. The position of the electronegative fluorine atom alters the
electron density of the aromatic ring and the basicity of the amino group (pKa), as well as the
overall lipophilicity (logP). A summary of key experimental data is presented below.
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2-Fluoroaniline 3-Fluoroaniline 4-Fluoroaniline
Property

(ortho) (meta) (para)
CAS Number 348-54-9 372-19-0 371-40-4
Molecular Weight (

111.12 111.12 111.12
g/mol )
Boiling Point (°C) 182-183[1] 186[2][3][4][5] 187[6]
Density (g/mL at

1.151[1] 1.156[2][4] 1.173[6]
25°C)
pKa (conjugate acid at

3.20[1] 3.50[7] 4.65[8]
25°C)
logP (octanol/water) 1.26[1] 1.30[5] 1.15[8]

Key Insights:

o Basicity (pKa): The pKa is significantly influenced by the fluorine's position. The ortho-isomer
is the least basic due to the fluorine's strong electron-withdrawing inductive effect and
potential for intramolecular hydrogen bonding, which reduces the availability of the lone pair
on the nitrogen. The para-isomer is the most basic, as the fluorine's electron-donating
resonance effect partially counteracts its inductive effect at this position.

 Lipophilicity (logP): The logP values for the three isomers are relatively similar, all indicating
moderate lipophilicity. This similarity suggests that the choice of isomer may have a more
pronounced impact on electronic properties and specific drug-target interactions rather than
on overall solubility and membrane permeability.

Role in Pharmacology and Structure-Activity
Relationships (SAR)

The choice of fluoroaniline isomer is a critical decision in SAR studies, as the position of the
fluorine atom can dictate binding affinity, selectivity, and metabolic fate.
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» Kinase Inhibitors: Fluoroanilines are crucial pharmacophores in many kinase inhibitors. A
prominent example is Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, which
incorporates a 3-chloro-4-fluoroaniline moiety. X-ray crystallography studies have shown that
the 4-fluoro substituent extends into a hydrophobic pocket of the ATP binding cleft, forming
favorable interactions with key amino acid residues.[9] The electronic properties imparted by
the para-fluorine are critical for the drug's potency.

e GPCR Ligands: Studies on aminergic G protein-coupled receptors (GPCRs) have
demonstrated that fluorine positioning can dramatically alter receptor affinity and selectivity.
For a series of serotonin receptor ligands, the 4-fluoro derivative showed the highest activity
at the 5-HT?2a receptor, the 3-fluoro derivative was most active at the 5-HT2b receptor, and
the 2-fluoro isomer was most potent and selective for the 5-HT2c receptor.[10] This
highlights how subtle positional changes can be exploited to fine-tune a drug's
pharmacological profile and reduce off-target effects.

Gefitinib functions by competitively binding to the ATP pocket of the EGFR tyrosine kinase
domain, preventing autophosphorylation and blocking downstream signaling cascades like the
RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation
and survival.[1][2][7][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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